![molecular formula C21H23N5O2 B2968312 2-Benzyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887671-85-4](/img/structure/B2968312.png)
2-Benzyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazoles, such as “2-Benzyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione”, involves various methodologies. One approach involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves the use of substituted 1,2-diphenylethane-1,2-dione (benzyl), substituted aldehydes, and ammonium acetate under various conditions .Wissenschaftliche Forschungsanwendungen
Photosystem II Inhibition
A novel class of chemicals, including 7-substituted 6-bromo-benzo[4,5]imidazo[1,2-alpha]pyridin-8,9-diones, has been identified as potent inhibitors at the Q(B) site of the photosystem II D1 reaction center protein. These compounds exhibit non-competitive inhibition in respect of Photosystem II herbicides, suggesting a unique mechanism of action that could be useful in studying photosynthesis and developing new herbicides (Oettmeier, Masson, & Hecht, 2001).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized, displaying selective sensitivity to benzaldehyde-based derivatives through characteristic sharp emission bands. This property highlights their potential as fluorescence sensors for chemical detection and environmental monitoring (Shi, Zhong, Guo, & Li, 2015).
Antidepressant Activity
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione and its derivatives have been explored for antidepressant activity, indicating potential efficacy with a mechanism distinct from traditional tricyclic antidepressants and monoamine oxidase inhibitors. This suggests a promising area for the development of new therapeutic agents (Wessels, Schwan, & Pong, 1980).
Synthetic Methodologies
The development of synthetic methodologies for imidazole derivatives, including 2-Benzyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, has been a significant area of research. These methodologies facilitate the synthesis of complex heterocyclic compounds that can serve as key intermediates in pharmaceutical development and material science (Kaji & Kawase, 1976).
Biological Activity Evaluation
Derivatives of imidazole-isoindoline-1,3-dione have been synthesized and evaluated for their biological activities, including antimicrobial effects against Gram-positive, Gram-negative, and fungi strains. This research opens pathways for discovering new antimicrobial agents with potential clinical applications (Sankhe & Chindarkar, 2021).
Eigenschaften
IUPAC Name |
2-benzyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-14-12-24-17-18(22-20(24)26(14)16-10-6-7-11-16)23(2)21(28)25(19(17)27)13-15-8-4-3-5-9-15/h3-5,8-9,12,16H,6-7,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDINLNXIBWROIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2968229.png)
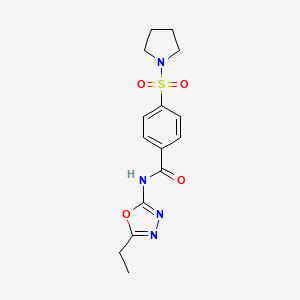

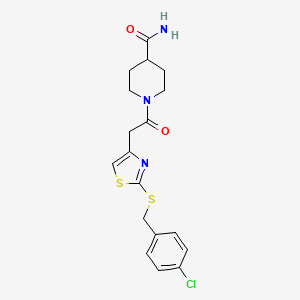
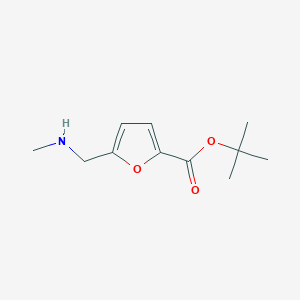
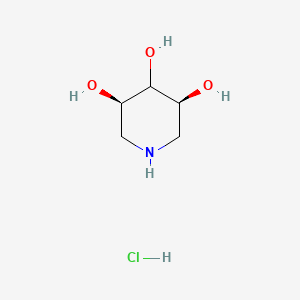
![2-Cyclopropyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2968237.png)
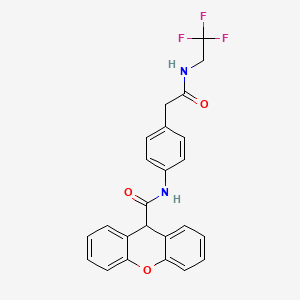
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2968239.png)



![3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2968248.png)

